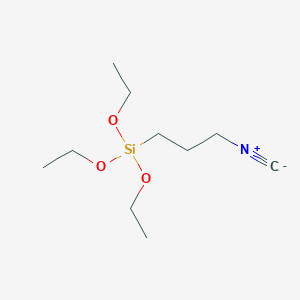

Silane, triethoxy(3-isocyanopropyl)-

Description

. It is characterized by a silicon atom bonded to three ethoxy groups and one isocyanopropyl group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Direct Reaction: It can also be prepared by the direct reaction of 3-isocyanopropyl chloride with triethoxysilane under controlled conditions.

Industrial Production Methods: The industrial production of triethoxy(3-isocyanopropyl)silane typically involves large-scale chemical reactors where the raw materials are reacted under specific temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

Hydrolysis: The compound readily hydrolyzes in the presence of water to form silanol and isocyanopropyl alcohol.

Condensation: It can undergo condensation reactions with other silanes or silanol groups to form cross-linked networks.

Substitution Reactions: The isocyanopropyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water, mild acidic or basic conditions.

Condensation: Silanol groups, catalysts like acids or bases.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Silanol and Isocyanopropyl Alcohol: From hydrolysis.

Cross-linked Silica Networks: From condensation reactions.

Substituted Isocyanopropyl Derivatives: From substitution reactions.

Chemistry:

Surface Modification: Used to modify the surface properties of materials, such as glass, ceramics, and metals, to improve adhesion, hydrophobicity, and chemical resistance.

Silicon-Based Polymers: Utilized in the synthesis of silicon-based polymers and hybrid materials.

Biology:

Biomaterials: Employed in the development of biomaterials for medical implants and tissue engineering due to its biocompatibility and ability to form stable coatings.

Medicine:

Drug Delivery Systems: Used in the design of drug delivery systems where its surface modification properties enhance the delivery and release of therapeutic agents.

Industry:

Coatings and Adhesives: Applied in the formulation of coatings and adhesives to improve the performance and durability of industrial products.

Catalysts: Serves as a precursor for catalysts in various chemical reactions.

Properties

IUPAC Name |

triethoxy(3-isocyanopropyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3Si/c1-5-12-15(13-6-2,14-7-3)10-8-9-11-4/h5-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIXFRABPZURLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC[N+]#[C-])(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461972 | |

| Record name | Silane, triethoxy(3-isocyanopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76514-38-0 | |

| Record name | Silane, triethoxy(3-isocyanopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The compound exerts its effects primarily through its reactive isocyanopropyl group, which can form covalent bonds with various substrates. The mechanism involves the nucleophilic attack on the isocyanate group, leading to the formation of stable urethane or urea linkages. The molecular targets and pathways involved depend on the specific application, such as surface modification, drug delivery, or biomaterials.

Comparison with Similar Compounds

3-Cyanopropyltriethoxysilane: Similar structure but with a cyano group instead of isocyanopropyl.

Triethoxy(3-aminopropyl)silane: Contains an amino group instead of isocyanopropyl.

Uniqueness: Silane, triethoxy(3-isocyanopropyl)-, is unique due to its isocyanopropyl group, which provides distinct reactivity and versatility compared to other trialkoxysilanes. This group allows for a wider range of chemical modifications and applications, making it a valuable compound in various fields.

Scientific Research Applications

Adhesives and Sealants

Silane, triethoxy(3-isocyanopropyl)- is widely utilized as a crosslinker in one-part moisture-curable urethane adhesives and sealants. Its ability to enhance adhesion to various substrates, including metals and glass, makes it valuable in construction and automotive industries. It promotes adhesion by forming siloxane bonds upon hydrolysis, which improves the mechanical properties and durability of the adhesive systems .

Coatings

This silane is employed as an adhesion promoter in coatings, particularly those that are moisture-curable or reactive urethanes. It enhances the wet adhesion of coatings to organic substrates with active hydrogen atoms, resulting in improved performance in harsh environments . The incorporation of triethoxy(3-isocyanopropyl)-silane into coatings can lead to better resistance against thermal, chemical, and UV degradation .

Functionalization of Materials

The compound serves as a bifunctional reagent for the immobilization of cellulose derivatives onto silica matrices, facilitating the creation of bonded chiral stationary phases (CSPs) for chromatographic applications . This functionalization is critical in analytical chemistry for separating complex mixtures.

Catalysis

Research indicates that silane can be used to synthesize nanoparticle-supported catalysts for various reactions, including Suzuki-Miyaura cross-coupling reactions. The isocyanate functionality enables the formation of stable complexes with transition metals, enhancing catalytic activity and selectivity .

Case Studies

Safety Considerations

Silane, triethoxy(3-isocyanopropyl)- poses certain health hazards; it is classified as moderately toxic by inhalation and can cause skin irritation upon contact. Proper handling procedures should be followed to mitigate exposure risks during its application in industrial settings .

Chemical Reactions Analysis

Hydrolysis and Silanol Condensation

The triethoxysilyl group undergoes hydrolysis in the presence of moisture or aqueous environments, forming silanol (-Si-OH) intermediates that subsequently condense to create siloxane networks (≡Si-O-Si≡ ):

Key Findings :

-

Hydrolysis is catalyzed by acidic or basic conditions and is critical for adhesion to hydroxyl-rich surfaces (e.g., glass, silica) .

-

Condensation forms stable covalent bonds with substrates, enabling ICPTES to act as a coupling agent in hybrid organic-inorganic composites .

Isocyanate Reactivity

The isocyanate group participates in nucleophilic addition reactions with substrates containing active hydrogen atoms (e.g., -OH, -NH₂):

Reaction with Amines

ICPTES reacts with primary or secondary amines to form urea linkages:

Applications :

-

Functionalization of silica surfaces with amines for biosensors .

-

Example : Reaction with 5-amino-1,10-phenanthroline yields a sol-gel precursor for photoluminescent materials .

Limitations :

-

Steric hindrance from the propyl chain and silane group reduces reaction efficiency with bulky amines (e.g., octadecylamine) .

Reaction with Alcohols

ICPTES forms urethane linkages with hydroxyl groups:

Applications :

-

Immobilization of cellulose derivatives on silica for chromatographic stationary phases .

-

Synthesis of polyurethane-silica hybrids with enhanced mechanical properties .

Surface Functionalization Mechanisms

ICPTES is widely used to modify inorganic surfaces (e.g., silica nanoparticles, metals) through a two-step process:

| Step | Process | Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrolysis of triethoxysilyl group | Ambient moisture or controlled humidity | Surface-bound silanol intermediates |

| 2 | Condensation with substrate -OH groups | Heating (60–120°C) or catalysts (e.g., amines) | Covalent Si-O-Si/Si-O-M bonds (M = metal oxide) |

Notable Studies :

-

Functionalized silica surfaces showed reduced accessibility of isocyanate groups due to steric effects, limiting subsequent reactions with large molecules .

-

Toluene-deposited ICPTES films exhibited higher isocyanate surface coverage (TOF-SIMS confirmed) compared to chloroform-based methods .

Polymer Crosslinking

ICPTES acts as a crosslinker in polyurethane systems by reacting with polyols or amines, enhancing thermal stability and adhesion .

Degradation and Stability

-

Isocyanate groups hydrolyze slowly in neutral water but degrade rapidly in acidic or alkaline conditions to form amines and CO₂ .

-

Storage requires anhydrous conditions to prevent premature hydrolysis .

Comparative Reaction Efficiency

Q & A

Basic: What are the standard synthetic routes for Silane, triethoxy(3-isocyanopropyl)-, and what purity levels are achievable under controlled conditions?

The compound is typically synthesized via nucleophilic substitution, where 3-isocyanatopropyl chloride reacts with triethoxysilane in anhydrous conditions. Purity levels exceeding 97% can be achieved through vacuum distillation or column chromatography, as noted in commercial-grade preparations . Key challenges include avoiding hydrolysis of the isocyanate group, necessitating strict moisture-free environments .

Basic: Which spectroscopic techniques are most effective for characterizing Silane, triethoxy(3-isocyanopropyl)-, and what key spectral signatures should researchers look for?

- FTIR : The isocyanate group (-NCO) exhibits a strong absorption band near 2270 cm⁻¹ , while ethoxy (-OCH₂CH₃) groups show C-O stretching at 1100–1050 cm⁻¹ .

- ¹H NMR : Ethoxy protons resonate as a triplet at ~3.8 ppm , and methylene protons adjacent to the isocyanate group appear at ~3.1 ppm .

- 29Si NMR : A singlet near -45 to -50 ppm confirms the silicon environment .

Advanced: How can researchers optimize reaction conditions to minimize hydrolysis of the isocyanate group during synthesis?

- Solvent Selection : Use aprotic solvents (e.g., toluene, THF) to reduce water content .

- Catalysts : Employ tin-based catalysts (e.g., dibutyltin dilaurate) to accelerate silane-isocyanate coupling .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress .

- Kinetic Monitoring : Track reaction progress via FTIR to terminate before hydrolysis dominates .

Advanced: What experimental strategies resolve contradictions in surface grafting efficiency data when using this silane as a coupling agent?

- Multi-Technique Validation : Combine XPS (to quantify surface Si content) with contact angle measurements (hydrophobicity) and AFM (morphology) .

- Controlled Hydrolysis : Pre-treat substrates with plasma/UV-Ozone to standardize surface -OH group density .

- Statistical Design : Use Box-Behnken or factorial designs to isolate variables (e.g., temperature, solvent ratio) impacting grafting efficiency .

Application: How does incorporating this silane enhance interfacial adhesion in composites, and what methodologies quantify this effect?

The isocyanate group reacts with polymer matrices (e.g., PVC, epoxy) to form covalent urethane linkages, improving stress transfer. Methodologies include:

- Mechanical Testing : Measure Young’s modulus (e.g., 18.2 MPa in coir-PVC composites) via impulsive excitation vibration .

- SEM/EDS : Analyze fiber-matrix debonding and elemental mapping of silicon at interfaces .

- DMA : Assess tan δ peaks to evaluate interfacial bonding strength .

Advanced: What challenges arise in achieving uniform surface functionalization on polar substrates, and how does solvent selection influence this?

- Challenges : Competing hydrolysis/condensation reactions lead to uneven silane layers. Polar substrates (e.g., SiO₂) may require pretreatment (acid/alkali etching) to homogenize -OH groups .

- Solvent Effects : Non-polar solvents (hexane) favor monolayer adsorption, while polar solvents (ethanol) may accelerate oligomerization. Optimize using Hansen solubility parameters .

Basic: What are the recommended storage conditions for this silane, and what degradation products form upon moisture exposure?

- Storage : Store at +20°C in sealed, nitrogen-purged containers with desiccants .

- Degradation : Hydrolysis produces silanol (Si-OH) and urea derivatives (from -NCO reaction with water), detectable via FTIR loss of 2270 cm⁻¹ peak and emergence of ~3350 cm⁻¹ (N-H) .

Advanced: How do competing reactions (oligomerization vs. substrate bonding) impact functionalization yield, and what kinetic controls mitigate this?

- Impact : Oligomerization reduces available silane for substrate bonding, lowering grafting density.

- Mitigation Strategies :

- Dilute Solutions : Use <5% silane concentration to limit self-condensation .

- Reaction Time : Optimize via time-resolved XPS; typically, 2–4 hours balances bonding and side reactions .

- pH Control : Acidic conditions (pH 4–5) slow condensation while promoting substrate -OH activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.